2-Methyl-5-nitrothiophene

Descripción general

Descripción

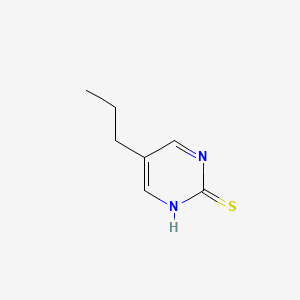

2-Methyl-5-nitrothiophene is a chemical compound with the molecular formula C5H5NO2S . It has a molecular weight of 143.17 g/mol . The IUPAC name for this compound is 2-methyl-5-nitrothiophene .

Molecular Structure Analysis

The InChI code for 2-Methyl-5-nitrothiophene is1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 . The canonical SMILES structure is CC1=CC=C(S1)N+[O-] . Physical And Chemical Properties Analysis

2-Methyl-5-nitrothiophene has a molecular weight of 143.17 g/mol . It has a topological polar surface area of 74.1 Ų and a complexity of 123 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación

Chromophore Synthesis

2-Methyl-5-nitrothiophene is used in the synthesis of chromophores, which exhibit significant solvatochromism, an effect where the color of a solution changes with the solvent's polarity. This application is essential in developing materials for optical and electronic devices (Wu et al., 1999).

Radiosensitizers and Cytotoxins

Compounds derived from 2-Methyl-5-nitrothiophene have been evaluated for their potential as radiosensitizers, enhancing the effect of radiation therapy in hypoxic mammalian cells. These compounds have also been studied for their selective bioreductive cytotoxicity, making them potentially useful in cancer treatments (Threadgill et al., 1991).

Quantum Mechanical Calculations and Molecular Structure

The compound 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, closely related to 2-Methyl-5-nitrothiophene, has been synthesized and characterized using IR, UV-Vis, and X-ray diffraction. Quantum mechanical calculations have provided insights into its electronic structure, useful in materials science and molecular engineering (Özdemir Tarı et al., 2015).

Kinetics of Nucleophilic Aromatic Substitution

2-Methyl-5-nitrothiophene has been studied in the context of nucleophilic aromatic substitution reactions, particularly in ionic liquids. These studies are crucial for understanding the reactivity of such compounds and have implications in synthetic chemistry (D’Anna et al., 2006).

Bioreductively Targeted Prodrugs

5-Nitrothiophene derivatives of combretastatin A-4, related to 2-Methyl-5-nitrothiophene, have been synthesized for use in bioreductively targeted cytotoxic anticancer therapies. These compounds show promise in releasing cytotoxic agents in hypoxic conditions, common in solid tumors (Thomson et al., 2006).

Antiprotozoan Activity

Some derivatives of 2-Methyl-5-nitrothiophene have been explored for their antiprotozoan activity, indicating potential in the development of new treatments for protozoan infections (Vanelle et al., 1994).

Direcciones Futuras

While specific future directions for 2-Methyl-5-nitrothiophene are not available, thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mecanismo De Acción

Target of Action

2-Methyl-5-nitrothiophene is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives have been found to exhibit a variety of biological effects, making them a subject of interest for medicinal chemists . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The nitro group in the 2-Methyl-5-nitrothiophene molecule could potentially undergo reduction in the body, leading to the formation of reactive intermediates . These intermediates may interact with biological targets, leading to the observed effects.

Biochemical Pathways

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects suggest that thiophene derivatives may interact with a variety of biochemical pathways.

Pharmacokinetics

The presence of the nitro group could potentially influence the compound’s pharmacokinetic properties, as nitro groups are known to undergo metabolic reduction .

Result of Action

Given the range of biological effects exhibited by thiophene derivatives, it is likely that 2-methyl-5-nitrothiophene could have a variety of molecular and cellular effects .

Propiedades

IUPAC Name |

2-methyl-5-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCPVWDLDWXIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553086 | |

| Record name | 2-Methyl-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42297-94-9 | |

| Record name | 2-Methyl-5-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

phosphane](/img/structure/B1601259.png)

![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)